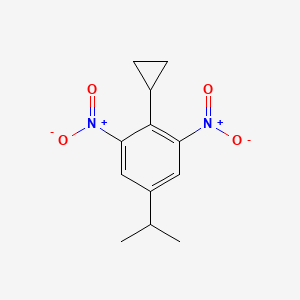
2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene is an aromatic compound characterized by the presence of a benzene ring substituted with a cyclopropyl group, two nitro groups, and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene typically involves the nitration of a suitable precursor, such as 2-Cyclopropyl-5-(propan-2-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: 2-Cyclopropyl-1,3-diamino-5-(propan-2-yl)benzene.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the cyclopropyl and propan-2-yl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-1,3-dinitrobenzene: Lacks the propan-2-yl group, which can affect its reactivity and applications.
2-Cyclopropyl-5-(propan-2-yl)benzene:
1,3-Dinitrobenzene: Lacks both the cyclopropyl and propan-2-yl groups, making it less structurally complex.
Uniqueness
2-Cyclopropyl-1,3-dinitro-5-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both nitro groups and the cyclopropyl group can enhance its reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
113680-28-7 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2-cyclopropyl-1,3-dinitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)9-5-10(13(15)16)12(8-3-4-8)11(6-9)14(17)18/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MNUYANFZNQSOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])C2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


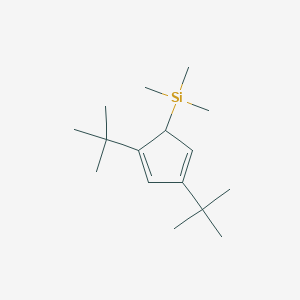
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
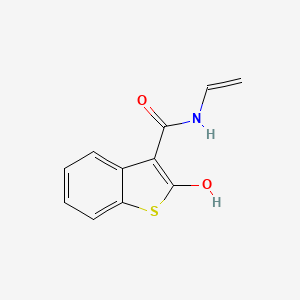
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
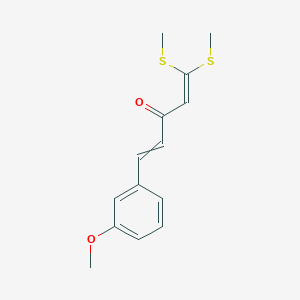
![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)

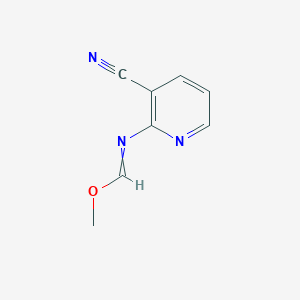
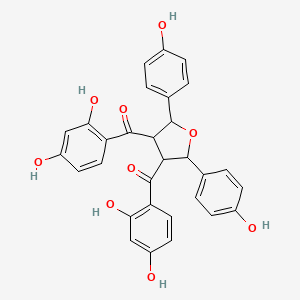
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
